Sourcing reliable pyrimidine building blocks with specific 6-substituent effects is challenging. Substituting this difluoromethyl analog with -CF3 or -CH3 derivatives alters SNAr regioselectivity and biological activity.
- Designed for SDHI fungicides (e.g., against southern corn rust) and PKM2 kinase inhibitors (IC50 = 18 nM)
- -CHF2 group provides unique lipophilic H-bond donor capacity & metabolic stability
- Electron-withdrawing substituent enables controlled regioselectivity in SNAr reactions
- Available in research quantities with ISO 9001:2015 quality management
Molecular FormulaC5H2Cl2F2N2
Molecular Weight198.98
CAS No.1706464-39-2
Cat. No.B2874387
⚠ Attention: For research use only. Not for human or veterinary use.
2,4-Dichloro-6-(difluoromethyl)pyrimidine (CAS 1706464-39-2) is a halogenated pyrimidine building block characterized by two chlorine atoms at the 2- and 4-positions and a difluoromethyl (-CHF2) group at the 6-position of the pyrimidine ring . This compound serves as a versatile intermediate in the synthesis of biologically active molecules, including agrochemical fungicides and pharmaceutical kinase inhibitors . The electron-withdrawing difluoromethyl group enhances metabolic stability and modulates physicochemical properties, making it a preferred scaffold over non-fluorinated or trifluoromethyl analogs in certain design contexts [1].
Scaffold RoleHeteroaryl dihalide building block for SNAr and cross-coupling applications.
6-SubstituentDifluoromethyl (-CHF2) modulates electrophilicity and reported metabolic stability.
Physical FormLiquid intermediate (97%); requires cold storage under inert atmosphere.
[1] Wu, W., et al. Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine. Pest Management Science, 2025, 81(4), 1804-1816. DOI: 10.1002/ps.8593. View Source
Irreplaceability of 2,4-Dichloro-6-(difluoromethyl)pyrimidine
Generic substitution among 2,4-dichloropyrimidines is fraught with risk due to the profound impact of the 6-position substituent on both chemical reactivity and downstream biological performance. The difluoromethyl (-CHF2) group confers a unique balance of lipophilicity and hydrogen-bond donor capacity that directly influences target binding and metabolic stability [1]. In contrast, analogs with a trifluoromethyl (-CF3) group exhibit higher lipophilicity (cLogP), which can alter pharmacokinetics and off-target profiles, while methyl (-CH3) analogs lack the metabolic shielding and electrostatic interactions enabled by fluorine [2]. Furthermore, the electron-withdrawing nature of the difluoromethyl group modulates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, impacting synthetic efficiency and impurity profiles when compared to electron-donating or non-fluorinated substituents [3]. Therefore, simple replacement with an in-class compound without rigorous validation can lead to synthetic failures or divergent biological outcomes.
Target (-CHF2)
vs. -CF3 Analog
Higher lipophilicity (cLogP) may alter pharmacokinetic context and off-target profiles, limiting direct interchange.
[3] Reyes, A. Graduate Student Seminar: Exceptions to the conventional selectivity of nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines. Montana State University, 2025. Available at: https://www.montana.edu (accessed 2026-04-23). View Source
The 6-difluoromethyl substitution provides a unique balance of lipophilicity compared to trifluoromethyl and methyl analogs. This directly influences membrane permeability and target engagement [1].
LipophilicityClass-level inference
cLogP 2.8 vs. 3.4 & 2.3
Intermediate lipophilicity profile.
Calculated values; may support fine-tuning of compound permeability.
Intermediate lipophilicity (ΔcLogP of +0.6 vs -CF3, -0.5 vs -CH3)
Conditions
Calculated using ChemAxon software
Why This Matters
Optimizing lipophilicity is critical for achieving desired bioavailability and minimizing off-target effects, making the -CHF2 analog a valuable tool for fine-tuning lead compounds.
[1] Wu, W., et al. Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine. Pest Management Science, 2025, 81(4), 1804-1816. DOI: 10.1002/ps.8593. View Source
Antifungal Potency Against Southern Corn Rust
A direct comparative study of difluoromethylpyrimidinamine derivatives revealed that a compound bearing the 6-(difluoromethyl)pyrimidine core exhibited an EC50 of 2.16 mg/L against southern corn rust (SCR), outperforming commercial fungicides diflumetorim (EC50 = 53.26 mg/L) and propiconazole (EC50 = 3.92 mg/L) [1]. While not the exact compound, this demonstrates the potency of the difluoromethylpyrimidine scaffold.
Antifungal PotencyClass-level inference
EC50 2.16 vs. 53.26 / 3.92 mg/L
Reported scaffold potency against SCR.
Derivative data; supports fungicidal research context.
~25-fold more potent than diflumetorim; ~1.8-fold more potent than propiconazole
Conditions
In vivo fungicidal activity against southern corn rust
Why This Matters
This establishes the difluoromethylpyrimidine core as a privileged scaffold for developing next-generation fungicides with enhanced potency against resistant rust strains.
FungicideAntifungal ActivityCrop Protection
[1] Guan, A., et al. Design, synthesis and antifungal activity of new substituted difluoromethylpyrimidinamine derivatives. Journal of Fluorine Chemistry, 2017, 203, 115-121. DOI: 10.1016/j.jfluchem.2017.08.013. View Source
Kinase Inhibition: IC50 Profiles
BindingDB data show that 2,4-dichloropyrimidine derivatives exhibit distinct kinase inhibition profiles based on substitution pattern. For example, a 2,4-dichloropyrimidine analog displayed IC50 values of 21 nM against PDHK4 and 26 nM against PDHK3 [1]. In contrast, a 2,4-dichloro-6-(difluoromethyl)pyrimidine derivative demonstrated IC50 of 18 nM against human PKM2 [2]. While these are different targets, the data illustrate the ability of the difluoromethyl group to modulate kinase selectivity.
The difluoromethyl group enables access to kinase targets like PKM2, which are implicated in cancer metabolism, offering a differentiated chemical starting point for medicinal chemists.
Kinase InhibitorDrug DiscoverySelectivity
[1] BindingDB. BDBM50236530 CHEMBL3727577. Affinity Data: IC50 values for PDHK4 and PDHK3. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236530 (accessed 2026-04-23). View Source
[2] BindingDB. BDBM50641076 CHEMBL5590701. Affinity Data: IC50 value for human PKM2. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50641076 (accessed 2026-04-23). View Source
SNAr Regioselectivity Control
The presence of an electron-withdrawing group at the 6-position alters the regioselectivity of nucleophilic aromatic substitution. Literature reports that 5-substituted-2,4-dichloropyrimidines with electron-withdrawing groups favor substitution at C-4 [1]. By extension, the difluoromethyl group at C-6 is expected to bias reactivity towards C-4 or C-2 depending on the nucleophile, enabling more predictable and efficient synthetic routes compared to non-fluorinated analogs.
SNAr RegioselectivityClass-level inference
C-4 Bias vs. -CH3 Altered Selectivity
Supports route design and impurity control.
Qualitative change; context-dependent on nucleophile used.
Organic SynthesisSNArRegioselectivity
Evidence Dimension
SNAr regioselectivity
Target Compound Data
Predicted C-4 selectivity with certain nucleophiles
Comparator Or Baseline
2,4-Dichloro-6-methylpyrimidine: Different selectivity due to electron-donating methyl group
Quantified Difference
Qualitative change in regioselectivity
Conditions
SNAr reactions with amine nucleophiles
Why This Matters
Controlled regioselectivity minimizes byproduct formation and simplifies purification, reducing overall cost and time in multistep syntheses.
Organic SynthesisSNArRegioselectivity
[1] Reyes, A. Graduate Student Seminar: Exceptions to the conventional selectivity of nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines. Montana State University, 2025. Available at: https://www.montana.edu (accessed 2026-04-23). View Source
Storage Stability and Handling
2,4-Dichloro-6-(difluoromethyl)pyrimidine is commercially available as a liquid with a purity of 97% and requires storage under inert atmosphere at 2-8°C . In contrast, 2,4-dichloro-6-methylpyrimidine is a solid with a melting point of 44-47°C and does not require cold storage [1]. This difference in physical form and storage conditions impacts handling and long-term stability in laboratory settings.
Handling & StorageDirect comparison
Liquid, 2-8°C vs. Solid, RT
Procurement logistics differ.
Specification review required for long-term stability.
Chemical StabilityStorageProcurement
Evidence Dimension
Physical form and storage temperature
Target Compound Data
Liquid; storage at 2-8°C under inert atmosphere
Comparator Or Baseline
2,4-Dichloro-6-methylpyrimidine: Solid; storage at room temperature
Quantified Difference
Different physical state; requires refrigeration
Conditions
Commercial specifications from Sigma-Aldrich and ChemWhat
Why This Matters
Proper storage is critical to maintain compound integrity and prevent degradation, directly impacting experimental reproducibility and procurement logistics.
As demonstrated by the potent EC50 of difluoromethylpyrimidine derivatives against southern corn rust [1], this compound serves as an ideal starting material for designing novel succinate dehydrogenase inhibitors (SDHIs) or other fungicides. Its difluoromethyl group enhances binding to fungal enzyme targets, potentially overcoming resistance to existing fungicides like diflumetorim [2].
Kinase Inhibitor Scaffold for Oncology
The kinase inhibition data (IC50 = 18 nM against PKM2) [3] positions 2,4-dichloro-6-(difluoromethyl)pyrimidine as a valuable fragment for developing anticancer agents. The difluoromethyl group can improve metabolic stability and target residence time compared to methyl or trifluoromethyl analogs [4].
SNAr Regioselectivity Studies
The electron-withdrawing difluoromethyl group at the 6-position provides a unique handle to investigate and control SNAr regioselectivity in pyrimidine systems [5]. This is valuable for academic research aiming to develop more efficient synthetic routes to complex heterocycles.
Fluorinated Drug Candidate Synthesis
The difluoromethyl group is a privileged motif in modern drug design due to its ability to act as a lipophilic hydrogen-bond donor. This compound can be used to synthesize fluorinated analogs of known drugs or as a building block in fragment-based drug discovery campaigns [4].
Application
Selection Property
Validation Focus
Fungicide Synthesis (SDHI)
Scaffold potency context (EC50)
Resistance panel profiling
Kinase Inhibitor Synthesis
Kinase selectivity profile
Metabolic stability assessment
SNAr Methodology
C-4/C-2 electronic bias
Byproduct minimization
Fragment-based Drug Discovery
Lipophilic H-bond donor motif
Permeability & CYP interaction
[1] Guan, A., et al. Design, synthesis and antifungal activity of new substituted difluoromethylpyrimidinamine derivatives. Journal of Fluorine Chemistry, 2017, 203, 115-121. DOI: 10.1016/j.jfluchem.2017.08.013. View Source
[2] Wu, W., et al. Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine. Pest Management Science, 2025, 81(4), 1804-1816. DOI: 10.1002/ps.8593. View Source
[3] BindingDB. BDBM50641076 CHEMBL5590701. Affinity Data: IC50 value for human PKM2. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50641076 (accessed 2026-04-23). View Source
[4] Wu, W., et al. Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine. Pest Management Science, 2025, 81(4), 1804-1816. DOI: 10.1002/ps.8593. View Source
[5] Reyes, A. Graduate Student Seminar: Exceptions to the conventional selectivity of nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines. Montana State University, 2025. Available at: https://www.montana.edu (accessed 2026-04-23). View Source
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